molecular formula C14H18FN5O2S B6982882 1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine

1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B6982882
M. Wt: 339.39 g/mol
InChI Key: VWOYAQWFDFRKQJ-UHFFFAOYSA-N
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Description

1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine is a complex organic compound that features a sulfonyl group attached to a piperazine ring, which is further substituted with a triazole ring and a fluoromethylphenyl group

Properties

IUPAC Name

1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2S/c1-10-4-3-5-12(15)13(10)23(21,22)20-8-6-19(7-9-20)14-16-11(2)17-18-14/h3-5H,6-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYAQWFDFRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)N2CCN(CC2)C3=NNC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Formation of the Fluoromethylphenyl Intermediate:

    Sulfonylation: The fluoromethylphenyl intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Piperazine Ring Formation: The sulfonyl derivative is reacted with piperazine under controlled conditions to form the piperazine ring.

    Triazole Ring Introduction: Finally, the triazole ring is introduced through a cyclization reaction involving appropriate triazole precursors.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethylphenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-(2-fluoro-6-methylphenyl)sulfonyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine can be compared with other similar compounds, such as:

    2-Fluoro-5-methylbenzenesulfonyl chloride: This compound shares the fluoromethylphenyl and sulfonyl groups but lacks the piperazine and triazole rings, making it less complex and potentially less versatile.

    Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities. While they share some structural similarities, the presence of the indole ring provides different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

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